![molecular formula C7H4F3N3O B1391745 4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one CAS No. 1242267-84-0](/img/structure/B1391745.png)
4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
Vue d'ensemble
Description
“4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one” is a chemical compound that belongs to the class of pyrazolo[3,4-b]pyridines . It contains a pyrazolo[3,4-b]pyridine core structure, which is an important scaffold in medicinal chemistry . This class of compounds has been associated with diverse biological activities, including antimicrobial and anticancer properties .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridines involves the reaction of 5-aminopyrazoles with differently substituted trifluoromethyl-β-diketones . The fused heterocyclic system present in the target compounds is constructed by refluxing these reactants in glacial acetic acid .Molecular Structure Analysis
The molecular structure of “4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one” is characterized by the presence of a pyrazolo[3,4-b]pyridine core, a trifluoromethyl group, and a carbonyl group . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving “4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one” are generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one” are largely influenced by its molecular structure. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Applications De Recherche Scientifique
Antimicrobial Research
- Application Summary : This compound is used to develop antimicrobial agents due to its pyrazolopyridine scaffold, which is known for its biological activity .
- Methods : Synthesis of a library of pyrazolo[3,4-b]pyridines with varying substituents, followed by in vitro testing against bacterial and fungal strains .
- Results : The compounds displayed varying degrees of antibacterial and antifungal activities, with some showing promising potential as antimicrobial agents .
Agrochemical Development
- Application Summary : Utilized in the synthesis of agrochemicals for crop protection due to the unique properties imparted by the trifluoromethyl group .
- Methods : Incorporation into molecules that act as pesticides, leveraging the electron-withdrawing nature of the trifluoromethyl group .
- Results : Enhanced pest control properties compared to traditional compounds, contributing to more effective crop protection solutions .
Pharmaceutical Industry
- Application Summary : Forms the structural motif in various pharmaceuticals, including antivirals and antitumor agents .
- Methods : Integrated into drug molecules to exploit the physicochemical properties of the trifluoromethyl and pyridine groups .
- Results : Several pharmaceutical products containing this moiety have been approved, with many more undergoing clinical trials .
Organic Synthesis
- Application Summary : Acts as an intermediate in the synthesis of complex organic molecules due to its reactivity and stability .
- Methods : Employed in various synthetic strategies to construct heterocyclic systems with desired pharmacological properties .
- Results : Enabled the development of novel compounds with potential applications in medicine and materials science .
Materials Science
- Application Summary : Investigated for its potential use in creating new materials with specific electronic properties .
- Methods : Modification of material properties through the introduction of the trifluoromethyl group to affect electron distribution .
- Results : Ongoing research into the applications of such materials in electronics and other high-tech industries .
Environmental Science
- Application Summary : Studied for its impact on environmental systems, particularly in relation to agrochemical use and its breakdown products .
- Methods : Analysis of environmental samples to determine the presence and effects of trifluoromethylpyridine derivatives .
- Results : Insights into the environmental fate of these compounds and their potential ecological impact .
Catalysis
- Application Summary : This compound is used as a catalyst due to its ability to stabilize reaction intermediates through electronic effects .
- Methods : Employed in catalytic amounts to facilitate various organic transformations, taking advantage of the electron-withdrawing trifluoromethyl group .
- Results : Improved reaction yields and selectivity in various organic synthesis processes .
Veterinary Medicine
- Application Summary : Incorporated into veterinary drugs to enhance their pharmacokinetic properties .
- Methods : Used in the formulation of veterinary medications, aiming to improve absorption and efficacy in animals .
- Results : Development of more effective veterinary treatments with optimized dosing regimens .
Functional Materials
- Application Summary : Explored for its role in the development of functional materials with specific optical or electronic properties .
- Methods : Integrated into materials to modify their electronic characteristics, such as conductivity or luminescence .
- Results : Creation of novel materials with potential applications in optoelectronics and other advanced technologies .
Green Chemistry
- Application Summary : Utilized in the design of environmentally benign chemical processes .
- Methods : Applied in reactions that aim to reduce the use of hazardous substances and promote sustainability .
- Results : Development of cleaner chemical processes that minimize waste and environmental impact .
Nanotechnology
- Application Summary : Investigated for its potential to create nanoscale structures with unique properties .
- Methods : Used in the synthesis of nanoparticles and nanostructured materials .
- Results : Production of nanomaterials with enhanced performance in various applications, including catalysis and drug delivery .
Bioconjugation
- Application Summary : Applied in bioconjugation techniques to link biomolecules with synthetic structures .
- Methods : Conjugated to proteins, peptides, or nucleic acids to study biological processes or for therapeutic purposes .
- Results : Enabled the creation of bioconjugates with improved stability and targeted delivery capabilities .
Cancer Research
- Application Summary : This compound is investigated for its potential as a cancer treatment due to its ability to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation .
- Methods : Synthesis of pyrazolo[3,4-b]pyridine derivatives and evaluation of their activities to inhibit TRKA .
- Results : Among the synthesized compounds, one showed significant activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .
Neurological Disorders
- Application Summary : Explored for its role in the treatment of neurological disorders due to its impact on neurotrophic factors .
- Methods : Development of derivatives that can modulate the activity of TRKs, which are activated by various neurotrophins .
- Results : Potential therapeutic effects on conditions related to the dysfunction of neurotrophic signaling .
Green Chemistry Synthesis
- Application Summary : Utilized in the development of environmentally friendly synthetic routes for pharmaceuticals and agrochemicals .
- Methods : Implementation of vapor-phase reactions and other techniques that minimize the use of hazardous substances .
- Results : More sustainable and less toxic production processes for various compounds .
Advanced Material Design
- Application Summary : Investigated for its utility in designing materials with specific properties, such as enhanced pest control .
- Methods : Incorporation into materials to exploit the unique properties of the trifluoromethyl and pyridine groups .
- Results : Superior performance in applications compared to traditional materials .
Synthesis of Bioactive Molecules
- Application Summary : Forms the core structure in the synthesis of bioactive molecules with potential antimicrobial, antiviral, and antitumor activities .
- Methods : Creation of a library of novel pyrazolo[3,4-b]pyridines with various substituents to test against different biological targets .
- Results : Discovery of compounds with promising biological activities that could lead to new treatments .
Chemical Education
- Application Summary : Used as a case study in chemical education to illustrate the principles of organic synthesis and green chemistry .
- Methods : Teaching the synthesis and applications of this compound in academic settings to demonstrate real-world chemical processes .
- Results : Enhanced understanding of sustainable practices and the importance of fluorinated compounds in modern chemistry .
Orientations Futures
Propriétés
IUPAC Name |
4-(trifluoromethyl)-1,2-dihydropyrazolo[3,4-b]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)3-1-2-11-5-4(3)6(14)13-12-5/h1-2H,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDDQKFLGSXJBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C(F)(F)F)C(=O)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901175786 | |
| Record name | 1,2-Dihydro-4-(trifluoromethyl)-3H-pyrazolo[3,4-b]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901175786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one | |
CAS RN |
1242267-84-0 | |
| Record name | 1,2-Dihydro-4-(trifluoromethyl)-3H-pyrazolo[3,4-b]pyridin-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242267-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dihydro-4-(trifluoromethyl)-3H-pyrazolo[3,4-b]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901175786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



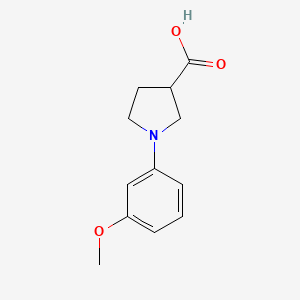
![1-[4-(Trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1391663.png)
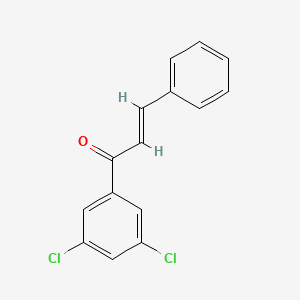
![2-Methyl-N-[(1E)-1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide](/img/structure/B1391665.png)
![6-[(2-Amino-4-chlorophenyl)amino]-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one](/img/structure/B1391667.png)
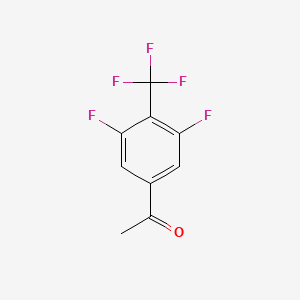
![[5-(7-Ethoxy-1-benzofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1391669.png)
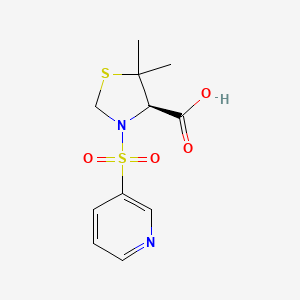
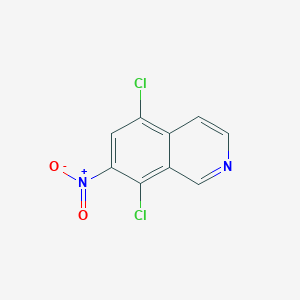
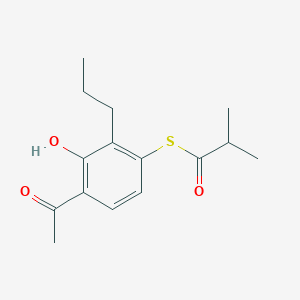
![2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]-5-fluorobenzenecarbaldehyde](/img/structure/B1391677.png)
![5-chloro-2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]benzenecarbaldehyde](/img/structure/B1391680.png)
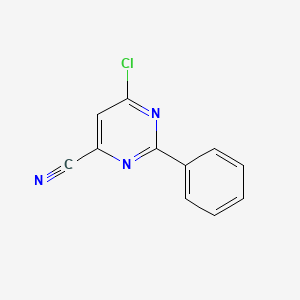
![3-[(2-Methylbenzyl)oxy]azetidine](/img/structure/B1391683.png)